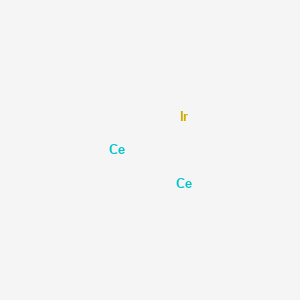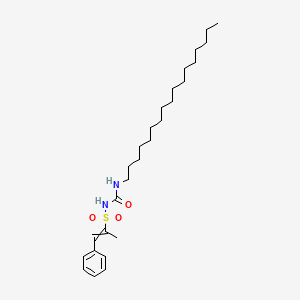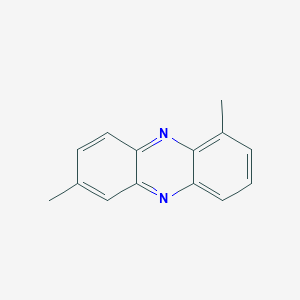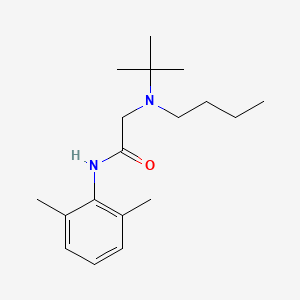
Cerium;iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium and iridium are two distinct elements that, when combined, form a compound with unique properties and applications. Cerium is a rare-earth metal, known for its ability to exist in multiple oxidation states, making it highly versatile in various chemical reactions . Iridium, on the other hand, is a transition metal known for its high density, corrosion resistance, and catalytic properties . The combination of cerium and iridium results in a compound that leverages the strengths of both elements, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cerium-iridium compounds typically involves the use of cerium oxide (CeO2) and iridium chloride (IrCl3) as starting materials. One common method is the co-precipitation technique, where cerium and iridium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired cerium-iridium compound .
Industrial Production Methods: In industrial settings, the production of cerium-iridium compounds often involves the use of advanced techniques such as chemical vapor deposition (CVD) and sol-gel methods. These methods allow for precise control over the composition and morphology of the resulting compound, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium-iridium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The unique redox properties of cerium, combined with the catalytic activity of iridium, make these compounds highly reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions involving cerium-iridium compounds include hydrogen peroxide (H2O2) for oxidation reactions and sodium borohydride (NaBH4) for reduction reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products: The major products formed from reactions involving cerium-iridium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce cerium(IV) oxide and iridium oxides, while reduction reactions may yield cerium(III) compounds and metallic iridium .
Applications De Recherche Scientifique
Cerium-iridium compounds have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, these compounds are used as catalysts in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, cerium-iridium compounds have shown promise as antimicrobial agents and in the treatment of burns and wounds . In industry, these compounds are used in the production of advanced materials and in environmental catalysis .
Mécanisme D'action
The mechanism of action of cerium-iridium compounds is primarily based on their redox properties and catalytic activity. Cerium can switch between its +3 and +4 oxidation states, facilitating electron transfer reactions. Iridium, known for its catalytic properties, enhances the reactivity of the compound by providing active sites for chemical reactions . The combination of these properties allows cerium-iridium compounds to effectively catalyze a wide range of reactions, making them valuable in various applications.
Comparaison Avec Des Composés Similaires
Cerium-iridium compounds can be compared with other similar compounds such as cerium-platinum and cerium-palladium compounds. While all these compounds exhibit catalytic properties, cerium-iridium compounds are unique due to the high stability and corrosion resistance provided by iridium . This makes them particularly suitable for applications in harsh environments where other compounds may degrade.
List of Similar Compounds:- Cerium-platinum compounds
- Cerium-palladium compounds
- Cerium-ruthenium compounds
- Cerium-rhodium compounds
Propriétés
Numéro CAS |
52682-56-1 |
|---|---|
Formule moléculaire |
Ce2Ir |
Poids moléculaire |
472.45 g/mol |
Nom IUPAC |
cerium;iridium |
InChI |
InChI=1S/2Ce.Ir |
Clé InChI |
GNZDXHQITNOIJC-UHFFFAOYSA-N |
SMILES canonique |
[Ce].[Ce].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)


![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)

![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)

